Tigaldehyde, also known as 2-methylpent-2-enal, is an organic compound classified as an α,β-unsaturated aldehyde. Researchers have employed various methods for its synthesis, including:
Following synthesis, researchers utilize various techniques to characterize tigaldehyde, such as:
Due to its reactive nature, tigaldehyde holds potential for various scientific research applications, including:
Tiglaldehyde, also known as trans-2-methyl-2-butenal, is an organic compound with the molecular formula and a molecular weight of approximately 84.1164 g/mol. It is classified as an α,β-unsaturated aldehyde, related to crotonaldehyde, and is characterized by its colorless liquid form with a distinctive green and fruity odor. Tiglaldehyde is primarily used as a building block in organic synthesis and is notable for its role as a pheromone in European rabbits, facilitating interspecies communication .
Tiglaldehyde can be synthesized through various methods:
Tiglaldehyde finds applications in various fields:
Tiglaldehyde shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Crotonaldehyde | A well-known α,β-unsaturated aldehyde; shorter chain length. | |
Acrolein | Another α,β-unsaturated aldehyde; highly reactive. | |
Butenal | A saturated aldehyde; lacks double bond reactivity. | |
2-Pentenal | Similar chain length but different positioning of double bonds. |
Tiglaldehyde's unique feature lies in its specific configuration (trans) and its dual role as both an industrial chemical and a biological pheromone component . This combination of properties makes it particularly interesting for both synthetic chemists and biologists alike.
Flammable;Irritant;Environmental Hazard